molecular formula C9H18ClNO2 B1314436 trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride CAS No. 90950-09-7

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Cat. No. B1314436
CAS RN: 90950-09-7
M. Wt: 207.7 g/mol
InChI Key: UPVSMFHQPMRMLP-UHFFFAOYSA-N
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Description

“trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride” is a derivative of cyclohexanecarboxylic acid. It has a CAS Number of 2084-28-8 and a molecular weight of 207.7 . It is generally used as an intermediate in pharmaceutical and chemical research .


Synthesis Analysis

The synthesis of related cyclohexanecarboxylate derivatives has been described in the literature. For instance, a concise synthesis of a very late antigen-4 (VLA-4) antagonist involved the key intermediate ethyl trans- [ (4S)-methoxy- (2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate, which was obtained through a reductive etherification reaction . This synthesis was achieved in six steps with a 38% overall yield from commercially available materials .


Molecular Structure Analysis

The molecular structure of “trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride” has been extensively studied. The InChI code is 1S/C9H17NO2.ClH/c1-2-12-9 (11)7-3-5-8 (10)6-4-7;/h7-8H,2-6,10H2,1H3;1H . The Canonical SMILES is CCOC (=O)C1CCC (CC1)N.Cl .


Chemical Reactions Analysis

Cyclohexanecarboxylate derivatives undergo various chemical reactions that are essential for their transformation into biologically active molecules. The synthesis of antidotes for anticholinesterase poisoning involved the conversion of trans-2-aminocyclohexanols into their corresponding hydrochloride salts . Additionally, the preparation of trans-4- (6-substituted-9-purinyl)cyclohexylcarbinols involved condensation and ring closure reactions, demonstrating the reactivity of the amino group on the cyclohexane ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride” are influenced by its molecular structure. It has a molecular weight of 207.70 g/mol . The compound is solid at room temperature .

Scientific Research Applications

1. Synthetic Methodologies and Chemical Properties

  • The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. For instance, it is an important precursor for the synthesis of trans-4-(N-Acetylamido)Cyclohexanol, showcasing its utility in creating compounds with potential medical applications (Li Jia-jun, 2012). Furthermore, its derivatives have been synthesized and evaluated for biological activities, such as inhibiting cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, demonstrating potential in treating diseases like Alzheimer's (M. Boztaş et al., 2019).

2. Potential Therapeutic Uses

  • Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino] phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride, a derivative of the compound, has been characterized for its potent and selective β3-adrenoceptor agonist activity, offering potential therapeutic use in treating preterm labor (T. Croci et al., 2007). This highlights the compound's role in developing treatments for specific medical conditions.

3. Role in Developing Analytical and Bioactive Molecules

  • Its structural flexibility and reactivity make it a valuable entity in synthesizing a wide range of bioactive molecules. For example, its utilization in creating flavonoids and influencing the accumulation of such compounds in 'Jonagold' apple skin, underlines its importance in agricultural research and food science (M. Awad & A. D. Jager, 2002).

Safety And Hazards

The safety information for “trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is recommended to store the compound in a cool, dry place in a tightly closed container .

properties

IUPAC Name

ethyl 4-aminocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h7-8H,2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVSMFHQPMRMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

CAS RN

90950-09-7, 2084-28-8
Record name 90950-09-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, hydrochloride (1:1), trans
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